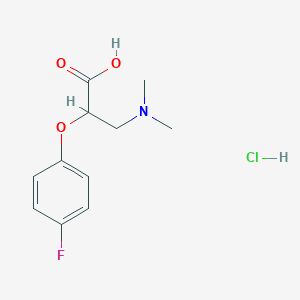![molecular formula C21H17BrFNO B5121320 3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone, also known as 4-Fluoro-α-Pyrrolidinopropiophenone (4F-PPP) is a synthetic designer drug that belongs to the class of cathinones. Cathinones are a class of psychoactive substances that have stimulant properties and are often used recreationally. 4F-PPP is a potent stimulant that has been reported to have effects similar to those of cocaine and amphetamines.
Wirkmechanismus
The mechanism of action of 4F-PPP is similar to that of other stimulants such as cocaine and amphetamines. It works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This results in a feeling of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-PPP are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in wakefulness and alertness. Prolonged use of 4F-PPP can lead to addiction, tolerance, and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4F-PPP in lab experiments include its potent stimulant properties, which allow researchers to study its effects on the brain and behavior. However, the use of 4F-PPP in lab experiments is limited by its potential for abuse and addiction. It is important to ensure that proper safety measures are in place when handling and using 4F-PPP in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4F-PPP. One potential direction is to investigate its potential use in the treatment of ADHD and narcolepsy. Another direction is to study its effects on the brain and behavior in more detail, including its potential for addiction and dependence. Additionally, research can be conducted to develop safer and more effective alternatives to 4F-PPP for use in lab experiments.
Synthesemethoden
The synthesis of 4F-PPP involves the reaction of 4-fluorophenylacetone with 4-bromobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction using phenylacetyl chloride to yield 3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone. The synthesis of 4F-PPP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4F-PPP is primarily focused on its pharmacological properties and its potential use in the treatment of various medical conditions. 4F-PPP has been shown to have potent stimulant properties and is known to increase the levels of dopamine and norepinephrine in the brain. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
3-(4-bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFNO/c22-17-8-12-19(13-9-17)24-20(15-6-10-18(23)11-7-15)14-21(25)16-4-2-1-3-5-16/h1-13,20,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTWGMLRBWYTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)

![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)

![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)
![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)